Phenacyltriphenylphosphonium iodide Phenacyltriphenylphosphonium iodide
Brand Name: Vulcanchem
CAS No.: 6230-82-6
VCID: VC17164280
InChI: InChI=1S/C26H22OP.HI/c27-26(22-13-5-1-6-14-22)21-28(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;/h1-20H,21H2;1H/q+1;/p-1
SMILES:
Molecular Formula: C26H22IOP
Molecular Weight: 508.3 g/mol

Phenacyltriphenylphosphonium iodide

CAS No.: 6230-82-6

Cat. No.: VC17164280

Molecular Formula: C26H22IOP

Molecular Weight: 508.3 g/mol

* For research use only. Not for human or veterinary use.

Phenacyltriphenylphosphonium iodide - 6230-82-6

Specification

CAS No. 6230-82-6
Molecular Formula C26H22IOP
Molecular Weight 508.3 g/mol
IUPAC Name phenacyl(triphenyl)phosphanium;iodide
Standard InChI InChI=1S/C26H22OP.HI/c27-26(22-13-5-1-6-14-22)21-28(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;/h1-20H,21H2;1H/q+1;/p-1
Standard InChI Key HOFJGRYCTCIEJV-UHFFFAOYSA-M
Canonical SMILES C1=CC=C(C=C1)C(=O)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[I-]

Introduction

Chemical Identity and Physicochemical Properties

Phenacyltriphenylphosphonium iodide consists of a phenacyl group (PhCOCH2+\text{PhCOCH}_2^+) bonded to a triphenylphosphonium cation (PPh3+\text{PPh}_3^+), counterbalanced by an iodide anion. Its molecular structure confers distinct electronic and steric properties, making it highly reactive in nucleophilic and electron-deficient environments. Key physicochemical parameters are summarized below:

PropertyValue
Molecular FormulaC26H22IOP\text{C}_{26}\text{H}_{22}\text{IOP}
Molecular Weight508.33 g/mol
Exact Mass508.04500 Da
PSA (Polar Surface Area)30.66 Ų
LogP (Partition Coefficient)1.87
SynonymsPhenacyltriphenylphosphonium iodide, Triphenyl(phenacyl)phosphonium iodide

The compound’s high molecular weight and lipophilic character (LogP=1.87\text{LogP} = 1.87) suggest moderate solubility in polar aprotic solvents such as dichloromethane or tetrahydrofuran, though exact solubility data remain undocumented .

Synthesis and Mechanistic Pathways

Traditional Synthesis Routes

Phenacyltriphenylphosphonium iodide is typically synthesized via nucleophilic substitution between triphenylphosphine (PPh3\text{PPh}_3) and phenacyl iodide (PhCOCH2I\text{PhCOCH}_2\text{I}) in anhydrous conditions. This exothermic reaction proceeds through an SN2\text{S}_\text{N}2 mechanism, yielding the quaternary phosphonium salt with high efficiency .

Hypervalent-Iodine-Mediated Oxidative Olefination

A notable application of this compound is its role in the hypervalent-iodine-mediated oxidative olefination of benzylic amines to α,β-unsaturated ketones . The reaction mechanism involves three key steps:

  • Oxidation: (Diacetoxyiodo)benzene (PhI(OAc)2\text{PhI(OAc)}_2) oxidizes benzylic amines to imines.

  • Nucleophilic Attack: The in situ-generated acetoxy anion (OAc\text{OAc}^-) deprotonates the phenacyl(triphenyl)phosphonium salt, forming a ylide.

  • Wittig-Type Olefination: The ylide reacts with the imine intermediate, leading to α,β-unsaturated ketones with high EE-selectivity (70–95% yield) .

This one-pot protocol eliminates the need for exogenous bases, offering operational simplicity and compatibility with diverse amine substrates .

Applications in Organic Synthesis

Wittig Olefination

As a classical Wittig reagent precursor, phenacyltriphenylphosphonium iodide facilitates the formation of carbon-carbon double bonds. For example, milling the phosphonium salt with potassium tt-butoxide (tt-BuOK) generates the reactive ylide Ph3P=CHCOPh\text{Ph}_3\text{P=CHCOPh}, which undergoes olefination with aldehydes to produce stilbene derivatives .

Mechanochemical Activation

Recent advances in solvent-free synthesis have leveraged mechanochemical techniques to enhance the efficiency of Wittig reactions. Ball milling phenacyltriphenylphosphonium iodide with tt-BuOK at ambient temperature achieves near-quantitative ylide formation within 15 minutes, bypassing the need for toxic solvents or prolonged heating . This approach aligns with green chemistry principles by minimizing waste and energy consumption.

Recent Advances and Future Directions

Sustainable Methodologies

The integration of mechanochemistry into phosphonium salt reactivity has opened new avenues for sustainable synthesis. For instance, Pecharsky et al. demonstrated that milling phenacyltriphenylphosphonium iodide with K2CO3\text{K}_2\text{CO}_3 yields Wittig reagents with 99% efficiency, significantly reducing reaction times compared to traditional methods .

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